molecular formula C20H25N3O B5625082 3-piperidin-3-yl-N-(3-pyridin-3-ylpropyl)benzamide

3-piperidin-3-yl-N-(3-pyridin-3-ylpropyl)benzamide

Cat. No. B5625082
M. Wt: 323.4 g/mol
InChI Key: QVJRANWBARZVFQ-UHFFFAOYSA-N
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Description

"3-piperidin-3-yl-N-(3-pyridin-3-ylpropyl)benzamide" is a compound of interest in the field of medicinal chemistry. Its significance lies in its structural and chemical properties, which make it a candidate for various applications in chemical synthesis and potentially in therapeutic areas.

Synthesis Analysis

The synthesis of compounds related to "3-piperidin-3-yl-N-(3-pyridin-3-ylpropyl)benzamide" often involves the use of piperazine-linked structures and microwave-assisted methods. For instance, a study by Mekky et al. (2021) demonstrates the synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrids as intermediates, showcasing the versatility of piperazine derivatives in creating complex molecular structures (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. Zhou et al. (2008) discuss the structural features of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, highlighting the importance of specific functional groups and their arrangement for activity (Zhou et al., 2008).

Chemical Reactions and Properties

Compounds like "3-piperidin-3-yl-N-(3-pyridin-3-ylpropyl)benzamide" can participate in various chemical reactions, yielding diverse derivatives with unique properties. For example, Sanad et al. (2021) describe the synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine) derivatives, showcasing the chemical versatility of piperidine-related structures (Sanad et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, like solubility and melting points, are essential for their practical application. These properties are often influenced by the compound's molecular structure and can be assessed through various spectroscopic and crystallographic techniques.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are central to understanding the potential applications of "3-piperidin-3-yl-N-(3-pyridin-3-ylpropyl)benzamide". Studies like those by Kambappa et al. (2017) provide insights into the reactivity and potential biological interactions of similar compounds, highlighting their anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017).

properties

IUPAC Name

3-piperidin-3-yl-N-(3-pyridin-3-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(23-12-3-6-16-5-2-10-21-14-16)18-8-1-7-17(13-18)19-9-4-11-22-15-19/h1-2,5,7-8,10,13-14,19,22H,3-4,6,9,11-12,15H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJRANWBARZVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)NCCCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-piperidin-3-yl-N-(3-pyridin-3-ylpropyl)benzamide

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